molecular formula C4H9FO2 B1594925 2-(2-Fluoroethoxy)ethanol CAS No. 373-22-8

2-(2-Fluoroethoxy)ethanol

Cat. No. B1594925
CAS RN: 373-22-8
M. Wt: 108.11 g/mol
InChI Key: AIQHGORLUMRDSE-UHFFFAOYSA-N
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Description

“2-(2-Fluoroethoxy)ethanol” is a chemical compound with the molecular formula C4H9FO2 . It has an average mass of 108.112 Da and a monoisotopic mass of 108.058655 Da .


Synthesis Analysis

The synthesis of 2-Fluoroethanol, a related compound, was originally achieved by treating 2-chloroethanol with potassium fluoride in a simple Finkelstein reaction . The product has a lower boiling point than the starting material and can be conveniently isolated by distillation .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluoroethoxy)ethanol” consists of 4 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2 .


Physical And Chemical Properties Analysis

“2-(2-Fluoroethoxy)ethanol” has a molecular weight of 108.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 108.05865769 g/mol .

Scientific Research Applications

1. Antiplasmodial Activity Research

  • Application Summary : “2-(2-Fluoroethoxy)ethanol” is used in the synthesis of a new class of compounds known as chalcones, which have been screened for in vitro antiplasmodial activity against Plasmodium falciparum .
  • Methods of Application : The compounds were synthesized and then screened using the [3H] hypoxanthine incorporation inhibition assay .
  • Results : Chalcones with 2-fluoroethoxy group on the 1-phenyl ring exhibited more enhanced inhibitory effects on the growth of parasites than their trifluoro analogues . Two compounds, 3a and 3f, exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .

2. Solvent and Reagent in Organic Synthesis

  • Application Summary : “2-(2-Fluoroethoxy)ethanol” can be used as a solvent and reagent in various organic syntheses .
  • Methods of Application : It can be synthesized through the reaction of chloroethanol and fluoroethanol under acidic conditions .
  • Results : The product, “2-(2-Fluoroethoxy)ethanol”, is a colorless liquid with a pungent odor .

Safety And Hazards

The safety data sheet for “2-(2-Fluoroethoxy)ethanol” indicates that it is a skin irritant and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of skin contact, it is recommended to wash with plenty of water .

Future Directions

While there is limited information on the future directions of “2-(2-Fluoroethoxy)ethanol”, the use of ethanol and related compounds in energy production is a topic of ongoing research . The global push toward net-zero carbon emissions could potentially usher in a new era for ethanol and related compounds .

Relevant Papers A paper titled “Ethyl 2‐(2‐fluoroethoxy)ethyl carbonate as a new electrolyte additive for high‐voltage Li‐metal batteries” discusses the use of a new fluorinated linear carbonate additive, ethyl 2-(2-fluoroethoxy)ethyl carbonate (EFEEC), in a lithium bis(trifluoromethanesulfonyl) imide–lithium bis(oxalate)borate-based dual-salt electrolyte system . This system is compatible with high-Ni NMC and Li metal electrodes .

properties

IUPAC Name

2-(2-fluoroethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQHGORLUMRDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190748
Record name Ethanol, 2-(beta-fluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoroethoxy)ethanol

CAS RN

373-22-8
Record name Ethanol, 2-(beta-fluoroethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(beta-fluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoroethoxy)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CT Bedford, D Blair, DE Stevenson - Nature, 1977 - nature.com
WE have embarked on a programme of toxicity tests on a range of industrial chemicals that are manufactured using boron trifluoride (BF 3 ) as a catalyst. Although this study is still in its …
Number of citations: 8 www.nature.com
H Kim, YH Im, J Ahn, J Yang, JY Choi, KH Lee… - Scientific Reports, 2019 - nature.com
Positron emission tomography imaging of β-amyloid (Aβ) plaques has proven useful in the diagnosis of Alzheimer’s disease. A previous study from our group showed that 4′-O-[ 18 F]…
Number of citations: 13 www.nature.com
Y Talmon, S PRAGER - Nature, 1977 - nature.com
At low surfactant concentrations, an oil–water microemulsion may be represented as two immiscible continuum fluids, oil and water, dispersed in one another so as to form two …
Number of citations: 75 www.nature.com
J Wendt - Nature, 1977 - nature.com
PRESERVATION of aragonite in fossils decreases the further we go back in the geologic record. In the Palaeozoic, aragonitic remains have been found only in clayey–bituminous …
Number of citations: 39 www.nature.com
MF Sartori - Chemical Reviews, 1951 - ACS Publications
At the beginning of World War II, there were no chemical warfare agents of practical importance which were not known at the end of World War I. The various sources of information now …
Number of citations: 42 pubs.acs.org
CJ Salomon - Synlett, 2001 - thieme-connect.com
A convenient and efficient procedure for the ring-opening of epoxides by means of alcohols and bis-chlorodibutyltin oxide is described. The cleavage of the oxiranes is found to proceed …
Number of citations: 15 www.thieme-connect.com
MM Jacobs, B Jansson, AC Griffin
Number of citations: 2

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